molecular formula C10H16O B072887 Limonene oxide CAS No. 1195-92-2

Limonene oxide

Cat. No. B072887
CAS RN: 1195-92-2
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of limonene oxide is commonly achieved through the epoxidation of limonene, employing various catalysts and oxidizing agents. One notable method involves the use of heterogeneous catalysts such as Ti-MCM-41, modified with hexamethyldisilazane (HMDS) for the liquid-phase epoxidation, achieving high yields of limonene oxide (Guidotti et al., 2011). Additionally, chemoenzymatic approaches using agricultural waste-derived catalysts have shown effectiveness in synthesizing limonene oxide under eco-friendly conditions (Salvi & Yadav, 2020).

Molecular Structure Analysis

The molecular structure of limonene oxide has been extensively analyzed through vibrational circular dichroism (VCD), infrared, and Raman spectroscopy. Studies reveal the existence of two conformers based on the position of the isopropenyl group, with equatorial conformers being more stable. This analysis helps in understanding the reactivity and interaction of limonene oxide with other substances (Moreno et al., 2009).

Chemical Reactions and Properties

Limonene oxide participates in a variety of chemical reactions, including copolymerization with carbon dioxide to form polycarbonates with exceptional properties. This reaction exemplifies the potential of limonene oxide in creating sustainable materials from renewable resources (Parrino et al., 2018). Additionally, its reactivity with CO2 under specific conditions highlights its utility in green chemistry applications (Byrne et al., 2004).

Physical Properties Analysis

Limonene oxide exhibits a range of physical properties that make it valuable for various applications. Studies have shown its role in the synthesis of bio-based polycarbonates, demonstrating high molecular weight, excellent thermal resistance, hardness, and transparency, signifying its potential in materials science (Hauenstein et al., 2016).

Chemical Properties Analysis

The chemical properties of limonene oxide, such as its reactivity with other chemical species and its role as an intermediate in various synthesis processes, are central to its industrial and academic interest. For instance, its epoxidation and subsequent reactions lead to valuable compounds for the fragrance and flavor industries, as well as materials science (Ciriminna et al., 2018).

Scientific Research Applications

  • Allergenic Potential : Limonene oxide, particularly its cis and trans isomers, has been identified as a potent sensitizer. Air oxidation of d-limonene, a common component in cleaning and industrial products, is crucial for its sensitizing potential, creating potent allergens (Karlberg, Magnusson, & Nilsson, 1992).

  • Chemoenzymatic Epoxidation : Eco-friendly processes have been developed for synthesizing limonene oxide. One study utilized rice husk ash-derived silica and immobilized enzyme catalysts, achieving high conversion rates under microwave irradiation. This method presents a cost-effective and environmentally friendly approach to produce limonene oxide (Salvi & Yadav, 2020).

  • Acaricidal Activity : Limonene and limonene oxide have demonstrated significant acaricidal activity against Rhipicephalus (Boophilus) microplus, a cattle tick. These compounds were effective at low concentrations, highlighting their potential in veterinary parasitology (Ferrarini et al., 2008).

  • Antioxidant and Anti-inflammatory Properties : d-Limonene exhibits protective effects against the nephrotoxic effects of the anticancer drug doxorubicin. It counters oxidative stress and inflammation, highlighting its potential therapeutic applications (Rehman et al., 2014).

  • Applications in Bioeconomy : Limonene, including its oxide form, has expanding applications in the bioeconomy. Its uses range from traditional flavor and fragrance roles to functioning as a platform chemical and solvent for natural product extraction (Ciriminna et al., 2014).

  • Antiproliferative Effects : Limonene and its oxide exhibit antiproliferative effects on lymphoma cell lines, involving mechanisms such as increased nitric oxide levels and ERK pathway activation. This suggests potential applications in cancer research (Manuele et al., 2009).

  • Detection and Quality Control : A study developed a method to determine the concentration of limonene oxide in essential oils and beverages using solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS), aiding in quality control (Marine & Clemons, 2003).

  • Heterogeneous Catalytic Epoxidation : Research on limonene oxide yields has focused on heterogeneous catalysts like Ti-MCM-41, modified by surface silylation. Such studies contribute to the efficient industrial production of limonene oxide (Guidotti et al., 2011).

  • Polymers of Limonene Oxide and CO2 : Limonene oxide reacts with CO2 in a ring-opening copolymerization, forming polycarbonates with unique properties. This process, using low-cost catalysts, aligns with the goals of the bioeconomy (Parrino et al., 2018).

  • Synthetic Applications : Limonene has been explored as an agro-chemical platform for the production of value-added compounds and as an alternative solvent, emphasizing its role in the synthesis and extraction of bioactive compounds (Aissou et al., 2016).

Safety And Hazards

Limonene oxide is a flammable liquid and vapor. It may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and is very toxic to aquatic life . It should be handled with care, avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

Limonene dioxide is a platform molecule for the production of new biopolymers . The resulting copolymer was found to have a narrow molecular weight distribution with >99% carbon linkage . Furthermore, Kindermann et al. reported the reaction of limonene oxide with CO2 in the presence of Al(III) complex catalyst to develop poly(limonene) dicarbonate .

properties

IUPAC Name

1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
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InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50862594
Record name 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
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Molecular Weight

152.23 g/mol
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Physical Description

Liquid, Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma
Record name 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)-
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Record name Limonene-1,2-epoxide
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Record name d-8-p-Menthene-1,2-epoxide
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name d-8-p-Menthene-1,2-epoxide
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Density

0.926-0.936 (20°)
Record name d-8-p-Menthene-1,2-epoxide
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Product Name

Limonene oxide

CAS RN

1195-92-2
Record name Limonene oxide
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Record name Limonene-1,2-epoxide
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Record name 7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)-
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Record name 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
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Record name 1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptane
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Record name 1,2-Epoxy-p-menth-8-ene
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Synthesis routes and methods I

Procedure details

A mechanically stirred mixture of 1 kg. (7.3 mol.) of d-limonene (7.3 mol.) and sodium carbonate (310.6 g) was cooled to 0°-10° C., and treated with 1.61 kg. (9.1 mol.) 40% peracetic acid by dropwise addition. After the addition was complete, the reaction mixture was stirred for another 45 min., washed with ice water, sodium carbonate, and brine. The oil was dried over magnesium sulfate, and distilled to give recovered limonene (30 g), the cis-epoxide (257 g) and trans-epoxide (296 g), and diepoxide (82 g).
Quantity
7.3 mol
Type
reactant
Reaction Step One
Quantity
310.6 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
9.1 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzothiazole, an aromatic sulfonazole, was obtained from Sigma-Aldrich in a 96% formulation, catalog No.1-133-8. Carvone, a 6-carbon ring terpene with ketone on the ring, in particular, (2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one, was obtained from Sigma-Aldrich in a 98% formulation, catalog No. 12393-1. Cis-jasmone, a terpene with the chemical name 3- methyl-2-(2-pentenyl)-2-cylco-penten-1-one, was obtained from Sigma-Aldrich in a 90% formulation, catalog No. 277444. Limonene, a terpene, was obtained in a 97% mixture of cis and trans forms of limonene oxide, chemica name 1-methyl-4-(1-methylethenyl) cylcohexene, from Sigma-Aldrich, catalog No. 21832-4. Cinieole, a terpene with the chemical name 1,3,3-trimethyl-2- oxabicyclo-(2.2.2)octane, was obtained from Sigma-Aldrich in a 99% formulation, catalog No. C8060-1. Trans-cinnamaldehye, an aromatic aldehyde with the chemical name 3-phyl-2-propenal was obtained from Sigma-Aldrich in a 99+% formulation, catalog No. 23996-8.
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
terpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methyl-5-(1-methylethyenyl)- 2-cylco-hexene-1 -one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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